molecular formula C29H23FN2O B15029319 3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)

3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)

Cat. No.: B15029319
M. Wt: 434.5 g/mol
InChI Key: AZIDVGOZAFHUPO-UHFFFAOYSA-N
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Description

3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) is a complex organic compound that features a combination of indole and furan moieties The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 2-methylindole under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) involves its interaction with various molecular targets. The indole and furan moieties allow the compound to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-{[5-(4-chlorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
  • 3,3’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
  • 3,3’-{[5-(4-methylphenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)

Uniqueness

The presence of the fluorophenyl group in 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications .

Properties

Molecular Formula

C29H23FN2O

Molecular Weight

434.5 g/mol

IUPAC Name

3-[[5-(4-fluorophenyl)furan-2-yl]-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C29H23FN2O/c1-17-27(21-7-3-5-9-23(21)31-17)29(28-18(2)32-24-10-6-4-8-22(24)28)26-16-15-25(33-26)19-11-13-20(30)14-12-19/h3-16,29,31-32H,1-2H3

InChI Key

AZIDVGOZAFHUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(O3)C4=CC=C(C=C4)F)C5=C(NC6=CC=CC=C65)C

Origin of Product

United States

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